4-(1-Hydroxy-1-methylethyl)indan

Description

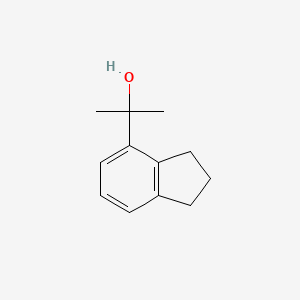

4-(1-Hydroxy-1-methylethyl)indan is a bicyclic organic compound featuring an indan core (a fused benzene and cyclopropane ring) substituted at the 4-position with a hydroxy-isopropyl group (–C(CH₃)₂OH). This structural motif confers unique physicochemical properties, including polarity from the hydroxyl group and steric bulk from the methyl branches. The compound is primarily recognized as a critical intermediate in synthesizing Olmesartan Medoxomil, a potent angiotensin II receptor antagonist used to treat hypertension .

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-(2,3-dihydro-1H-inden-4-yl)propan-2-ol |

InChI |

InChI=1S/C12H16O/c1-12(2,13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8,13H,3,5,7H2,1-2H3 |

InChI Key |

XOXRFOXWKZUCQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC2=C1CCC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Attributes :

- CAS Registry : 144689-24-7

- Molecular Formula : C₁₃H₁₆O₂

- Role in Pharmaceuticals : Serves as a precursor in the synthesis of Olmesartan, where it contributes to the drug’s bioactivity and metabolic stability .

- Synthetic Pathway : Produced via Grignard reactions involving methyl magnesium chloride and imidazole dicarboxylate esters .

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceuticals

CS-088 (4-[1-Hydroxy-1-methylethyl]-2-propyl-1-[[4-[2-(tetrazole-5-yl)phenyl]phenyl]methyl]imidazole-5-carboxylic acid monohydrate)

- CAS: Not explicitly provided in evidence.

- Molecular Formula : C₂₆H₂₈N₆O₃·H₂O

- Key Differences :

Indan and Tetralin Musks

Indan musks (e.g., Cashmeran , Celestolide ) share the bicyclic indan/tetralin framework but are functionalized with methyl, acetyl, or methoxy groups to enhance odor potency.

- Structural Similarities :

- Bicyclic backbone (indan/tetralin) for stability and volatility.

- Substitution at the 4-position (e.g., methyl in Celestolide vs. hydroxy-isopropyl in this compound).

- Functional Differences :

Miscellaneous Indan Derivatives

1,4-Dihydro-1,4-Methanonaphthalene

4-Methylheptane

- CAS : 589-53-7

- Molecular Formula : C₈H₁₈

Research Findings and Implications

Pharmaceutical Utility : The hydroxy-isopropyl group in this compound enhances hydrogen-bonding interactions in Olmesartan, improving receptor binding affinity .

Structural Optimization : Unlike indan musks, which prioritize volatility and odor thresholds, pharmaceutical derivatives like this compound emphasize metabolic stability and synthetic scalability .

Synthetic Challenges : The compound’s steric hindrance necessitates precise Grignard reaction conditions to avoid byproducts .

Preparation Methods

Substrate Preparation

-

Starting Material : 3-Fluorohydrocinnamic acid or analogous precursors are cyclized under Friedel-Crafts conditions.

-

Catalysts : Anhydrous AlCl₃ or FeCl₃ (10–15 mol%) in halogenated solvents (e.g., CH₂Cl₂, CS₂) at 0–25°C.

-

Mechanism : Electrophilic acylation forms the indanone intermediate, which is reduced to indan.

Example :

Cyclization of 3-fluorohydrocinnamic acid with AlCl₃ in CH₂Cl₂ yields 5-fluoro-2-methyl-1-indanone (85% yield).

Grignard Reagent Addition for Hydroxymethyl Group Introduction

The hydroxymethylethyl group is introduced via Grignard reactions targeting indanone intermediates.

Reaction Protocol

-

Grignard Reagent : Methylmagnesium bromide (MeMgBr) or chloride (MeMgCl) in anhydrous THF or diethyl ether.

-

Conditions :

Example :

Diethyl 2-propyl-imidazole-4,5-dicarboxylate reacts with MeMgCl in THF at −10°C, followed by NH₄Cl quenching, to yield ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate (85–90% yield).

By-Product Management

-

Common By-Products : Olefinic impurities from elimination (e.g., 15–20% in uncontrolled conditions).

-

Mitigation : Low-temperature reactions (−20°C to 0°C) and catalytic additives (e.g., CeO₂/CuO nanoparticles).

Catalytic Hydrogenation and Reduction

Post-Grignard steps often require reduction or hydrogenation to stabilize the indan structure.

Hydrogenation of Unsaturated Intermediates

Example :

5-Fluoro-2-methyl-1-(p-methylthiobenzyl)-indene undergoes hydrogenation with Pd/C in ethanol to produce the saturated indan derivative (88% yield).

Purification and Isolation Techniques

Recrystallization

Chromatography

Comparative Analysis of Methods

Industrial-Scale Synthesis

Transesterification Approach

One-Pot Strategies

Challenges and Optimization

-

Moisture Sensitivity : Grignard reagents require anhydrous conditions; traces of H₂O reduce yields by 30–40%.

-

Temperature Control : Exothermic reactions necessitate cryogenic setups for large-scale production.

-

Catalyst Recycling : CeO₂/CuO nanoparticles enable 5–7 reuse cycles without activity loss .

Q & A

Q. How can researchers confirm the identity of 4-(1-Hydroxy-1-methylethyl)indan experimentally?

To confirm the compound’s identity, employ a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : Analyze H and C NMR spectra to verify functional groups (e.g., hydroxymethyl, indan backbone) and compare with literature data .

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure and validate stereochemistry .

- Mass Spectrometry : Cross-reference molecular ion peaks (e.g., m/z 178.23) with databases like NIST Chemistry WebBook .

- CAS Registry : Confirm the compound’s CAS number (54549-72-3) through SciFinder or Reaxys .

Q. What are the recommended synthetic routes for this compound?

While direct synthesis protocols are not explicitly detailed in the evidence, analogous compounds suggest:

- Friedel-Crafts Acylation : Introduce the hydroxy-methylethyl group via electrophilic substitution on an indan precursor .

- Ester Hydrolysis : Convert ester derivatives (e.g., ethyl esters) to carboxylic acids, followed by reduction to alcohols .

- Purification : Use recrystallization or column chromatography to isolate the compound, verifying purity via melting point analysis (compare with literature values, e.g., mp 107–111°C for structurally related compounds) .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Cross-Validation : Compare NMR, IR, and MS data with authoritative sources like NIST or PubChem .

- Literature Review : Use SciFinder to identify conflicting reports and assess solvent or instrumentation effects .

- Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra .

Advanced Research Questions

Q. What biological activities have been reported for this compound and its derivatives?

- Antioxidant Activity : Derivatives like DHA-III (structurally similar) exhibit free radical scavenging in vitro, suggesting potential redox-modulating properties .

- Enzyme Inhibition : The hydroxy-methylethyl group in sulfonamide analogs shows affinity for enzyme active sites (e.g., anti-inflammatory targets) .

- Antimicrobial Potential : Structural analogs with substituted aromatic rings demonstrate activity against bacterial strains, warranting further SAR studies .

Q. How can computational modeling enhance the study of this compound?

- Docking Studies : Predict binding interactions with biological targets (e.g., cyclooxygenase-2) using software like AutoDock .

- DFT Calculations : Optimize the molecule’s geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

- MD Simulations : Assess stability in solvated systems or lipid membranes for drug delivery applications .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?

- Twinned Crystals : Use SHELXL’s TWIN command to model twinning and improve refinement accuracy .

- Disorder : Address positional disorder in the hydroxy-methylethyl group via PART instructions in SHELX .

- High-Resolution Data : Collect synchrotron data (≤1.0 Å) to resolve subtle structural features .

Q. How can thermal stability and decomposition pathways be analyzed for this compound?

- Thermogravimetric Analysis (TGA) : Measure weight loss at elevated temperatures to identify decomposition thresholds (e.g., >250°C for related benzoic acid derivatives) .

- DSC : Detect phase transitions (e.g., melting points) and exothermic/endothermic events .

- Pyrolysis-GC/MS : Characterize volatile degradation products .

Q. What strategies improve regioselectivity in functionalizing the indan backbone?

- Protecting Groups : Temporarily block the hydroxy group during electrophilic substitution to direct reactivity .

- Catalytic Systems : Use Pd-based catalysts for cross-coupling reactions at specific positions .

- Steric Effects : Leverage bulky substituents (e.g., tert-butyl) to control reaction sites .

Q. How does oxidative stress affect the stability of this compound in biological assays?

- Accelerated Oxidation : Expose the compound to HO or UV light to simulate oxidative degradation, monitoring via LC-MS .

- Antioxidant Co-Factors : Test stability in the presence of ascorbic acid or glutathione to assess protective effects .

Q. What methods ensure enantiomeric purity in asymmetric synthesis of this compound?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers .

- Circular Dichroism (CD) : Confirm optical activity and compare with literature spectra .

- X-ray Crystallography : Resolve absolute configuration via anomalous scattering (e.g., Cu-Kα radiation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.